REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:9]2[CH2:10][CH:11]([CH3:22])[N:12]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:13][CH2:14]2)[cH:7][cH:8]1.[CH2:30]([O:31][CH2:32][CH3:33])[CH3:34].[ClH:23].[O:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:9]2[CH2:10][CH:11]([CH3:22])[NH:12][CH2:13][CH2:14]2)[cH:7][cH:8]1.[ClH:23]
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Name
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CC1CN(c2ccc(C#N)cc2)CCN1C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC1CN(c2ccc(C#N)cc2)CCN1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(c2ccc(C#N)cc2)CCN1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:9]2[CH2:10][CH:11]([CH3:22])[N:12]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:13][CH2:14]2)[cH:7][cH:8]1.[CH2:30]([O:31][CH2:32][CH3:33])[CH3:34].[ClH:23].[O:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:9]2[CH2:10][CH:11]([CH3:22])[NH:12][CH2:13][CH2:14]2)[cH:7][cH:8]1.[ClH:23]
|
Name
|
CC1CN(c2ccc(C#N)cc2)CCN1C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CN(c2ccc(C#N)cc2)CCN1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(c2ccc(C#N)cc2)CCN1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |